AG-041R

Descripción general

Descripción

AG-041R es un antagonista potente y selectivo del receptor de colecistoquinina-B/gastrina (receptor CCKB). Este receptor juega un papel crucial en la regulación de la secreción de ácido gástrico y el crecimiento de la mucosa. This compound ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el contexto de enfermedades gastrointestinales y cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de AG-041R implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen:

Formación del núcleo Indol: El núcleo indol se sintetiza a través de una síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con una cetona o aldehído en condiciones ácidas.

Introducción de grupos funcionales: Se introducen varios grupos funcionales a través de una serie de reacciones, incluyendo alquilación, acilación y aminación. Estos pasos generalmente se llevan a cabo a temperaturas controladas y con catalizadores específicos para garantizar altos rendimientos y pureza.

Acoplamiento final y purificación: El paso final implica el acoplamiento de los compuestos intermedios para formar this compound, seguido de la purificación utilizando técnicas como la recristalización o la cromatografía.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la rentabilidad y la eficiencia, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes.

Análisis De Reacciones Químicas

Tipos de reacciones

AG-041R experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar varios derivados oxidados. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos dentro de this compound. Los agentes reductores típicos incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica, donde átomos o grupos específicos son reemplazados por nucleófilos como haluros o aminas.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente llevado a cabo en solventes acuosos u orgánicos a temperatura ambiente o ligeramente elevadas.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio; generalmente realizado en solventes anhidros bajo atmósfera inerte.

Sustitución: Haluros, aminas; las reacciones a menudo se llevan a cabo en solventes apróticos polares como dimetilsulfóxido o acetonitrilo.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con actividades y propiedades biológicas potencialmente diferentes.

Aplicaciones Científicas De Investigación

Cartilage Repair

One of the most notable applications of AG-041R is in the repair of osteochondral defects. A study conducted on rabbits demonstrated that this compound significantly enhanced the repair process of cylindrical osteochondral defects in the patellar groove. The administration of this compound led to:

- Increased glycosaminoglycan production : Histological evaluations indicated a higher quantity of glycosaminoglycan in treated tissues compared to controls .

- Suppression of cartilage degeneration : The treated group exhibited less degeneration around the defect area, suggesting a protective effect on surrounding cartilage .

Chondrocyte Stimulation

This compound has been shown to stimulate cartilage matrix synthesis in vitro. Research involving isolated chondrocytes from rats revealed that:

- Enhanced proteoglycan synthesis : The compound increased [(35)S]sulfate incorporation into proteoglycans, indicating a boost in cartilage matrix production .

- Regulation of gene expression : this compound upregulated genes associated with cartilage formation, such as type II collagen and aggrecan, while downregulating markers for terminal differentiation . This suggests its potential use in treating articular cartilage disorders.

Case Studies and Research Findings

Mecanismo De Acción

AG-041R ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de colecistoquinina-B/gastrina. Este receptor está involucrado en la regulación de la secreción de ácido gástrico y el crecimiento de la mucosa. Al bloquear este receptor, this compound inhibe la acción de la gastrina y la colecistoquinina, lo que lleva a una reducción de la secreción de ácido gástrico y una alteración del crecimiento de la mucosa. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la secreción evocada por la gastrina de pancreastatina y la supresión del crecimiento celular en ciertas células tumorales .

Comparación Con Compuestos Similares

AG-041R es único en su alta selectividad y potencia como antagonista del receptor de colecistoquinina-B/gastrina. Los compuestos similares incluyen:

L-365,260: Otro antagonista del receptor de colecistoquinina-B/gastrina, pero con diferentes propiedades farmacocinéticas y potencia.

YM022: Un antagonista potente y selectivo del receptor de colecistoquinina-B, a menudo utilizado en estudios comparativos con this compound.

CI-988: Un antagonista del receptor de colecistoquinina-B con estructura química y actividad biológica distintas.

This compound destaca por su afinidad de unión específica y su eficacia en varios ensayos biológicos, lo que lo convierte en una herramienta valiosa tanto en la investigación como en posibles aplicaciones terapéuticas .

Actividad Biológica

AG-041R is a novel indolin-2-one derivative that has garnered attention for its potential therapeutic applications, particularly in cartilage repair and as a cholecystokinin (CCK) receptor antagonist. This compound has been investigated for its biological activity, especially in the context of cartilage matrix synthesis and its effects on chondrocytes.

This compound functions primarily as a CCK receptor antagonist , specifically targeting the CCK-B/gastrin receptor. This mechanism is crucial for its anabolic effects on chondrocytes and its role in stimulating cartilage matrix synthesis. The compound inhibits the terminal differentiation of chondrocytes, which is essential for maintaining cartilage health and preventing degeneration.

Key Findings from Research Studies

-

Chondrocyte Stimulation : In vitro studies demonstrated that this compound significantly enhances proteoglycan synthesis in chondrocytes. This was measured through various methods, including:

- Incorporation of sulfate into proteoglycans.

- Alcian blue staining to visualize glycosaminoglycan accumulation.

- Northern blotting to assess gene expression related to cartilage matrix components.

- Osteochondral Defect Repair : A study involving rabbit models showed that this compound administration led to improved repair outcomes for osteochondral defects. Histological evaluations revealed:

- Involvement of Signaling Pathways : The biological activity of this compound is mediated through endogenous bone morphogenetic proteins (BMPs) and the MEK1/Erk signaling pathway. Neutralizing BMP receptors reversed the stimulatory effects of this compound on cartilage synthesis, indicating that these pathways are integral to its action .

Summary of Biological Effects

| Biological Activity | Effect of this compound |

|---|---|

| Proteoglycan Synthesis | Increased |

| Type II Collagen Expression | Upregulated |

| ALP Activity | Suppressed |

| Hypertrophic Markers | Reduced |

| Cartilage Repair | Enhanced |

Case Studies and Clinical Implications

This compound's potential therapeutic applications have been explored through various case studies:

- Animal Models : In studies involving rats, this compound demonstrated significant anabolic effects on hyaline cartilage, suggesting its utility in treating conditions such as osteoarthritis or other degenerative joint diseases .

- Clinical Relevance : Although this compound was initially developed for indications related to ulcers, its broader implications in cartilage repair highlight its versatility as a therapeutic agent . The discontinuation of some clinical trials does not negate the promising findings related to cartilage biology.

Propiedades

IUPAC Name |

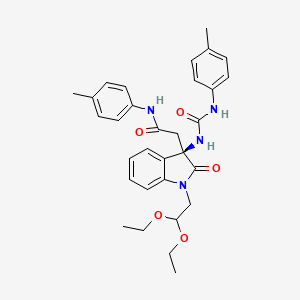

2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLPMNSDISYEBU-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430968 | |

| Record name | AG-041R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159883-95-1, 199800-49-2 | |

| Record name | (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159883-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-041R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: AG-041R acts as a potent antagonist of the cholecystokinin-B/gastrin receptor (CCK-B/gastrin receptor). [, ]

ANone: While initially designed as a CCK-B/gastrin receptor antagonist, this compound has demonstrated unexpected effects on chondrocytes. Research suggests it stimulates cartilage matrix synthesis without promoting terminal differentiation of articular chondrocytes. [] This effect is believed to be mediated in part by endogenous bone morphogenetic proteins (BMPs) and extracellular signal-regulated kinase (ERK). []

ANone: In rat models, this compound administration has been linked to increased proteoglycan synthesis, upregulation of type II collagen and aggrecan gene expression, and suppression of markers associated with chondrocyte terminal differentiation (like alkaline phosphatase activity and type X collagen expression). []

ANone: The molecular formula of this compound is C31H36N4O6, and its molecular weight is 560.64 g/mol.

ANone: While specific spectroscopic data isn't detailed within the provided research, studies often employ techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm the structure and purity of synthesized this compound. [, ]

ANone: Based on the provided research, this compound primarily functions as a receptor antagonist and doesn't appear to possess catalytic properties relevant to its biological activity.

ANone: While specific SAR studies are not included in the provided research, the synthesis of this compound analogs has been explored, highlighting the importance of specific structural features for its activity. [, , , , ] For instance, maintaining the chiral center at the 3-position of the oxindole ring appears crucial for its biological activity. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.